molecular formula C20H21N3O3 B2929928 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1903225-29-5

4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2929928
CAS No.: 1903225-29-5
M. Wt: 351.406
InChI Key: FRRISNSDGADACU-UHFFFAOYSA-N
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Description

4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates an azetidine ring linked via a carbonyl group to a pyrrolidin-2-one core, which is in turn substituted with a p -tolyl group. The presence of the pyridinyloxy moiety further enhances its potential for interaction with biological targets. The pyrrolidin-2-one scaffold is a privileged structure in drug discovery, known for its presence in compounds with diverse biological activities. Scientific studies on structurally related pyrrolidin-2-one derivatives have demonstrated their potential as non-selective α-adrenoceptor antagonists . Research in animal models has indicated that such compounds can improve metabolic parameters, notably by reducing elevated plasma levels of triglycerides and glucose , without significantly affecting body weight or blood pressure in normotensive subjects . This suggests that this compound is a valuable candidate for researchers investigating novel therapeutic approaches for metabolic syndrome and related disorders . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(4-methylphenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-4-6-16(7-5-14)23-11-15(9-19(23)24)20(25)22-12-18(13-22)26-17-3-2-8-21-10-17/h2-8,10,15,18H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRISNSDGADACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Moiety: This step may involve the reaction of the pyrrolidinone intermediate with an azetidine derivative, often under nucleophilic substitution conditions.

    Attachment of the Pyridine Ring: The final step could involve the coupling of the azetidine intermediate with a pyridine derivative, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the pyridine or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one with analogs from the evidence, focusing on structural features, molecular properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Use Evidence Source
Target Compound Pyrrolidin-2-one - p-Tolyl
- Azetidine-1-carbonyl
- Pyridin-3-yloxy
~375.4 (estimated) Not explicitly reported N/A
1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one Pyrrolidin-2-one - o-Tolyl
- Piperazine-propyl
~343.4 Non-selective α-adrenoceptor antagonist; metabolic benefits [2]
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Pyrrolidin-2-one - 3-(Trifluoromethyl)phenyl
- Chloromethyl
277.67 Building block for agrochemicals/pharmaceuticals [6, 11]
Parsaclisib (4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one Pyrrolidin-2-one - Pyrazolo-pyrimidinyl
- Chloro/fluoro/ethoxy substituents
454.89 Antineoplastic (PI3K inhibitor) [9]
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one Pyrrolidin-2-one - 3-(Trifluoromethyl)phenyl
- Hydroxymethyl
259.23 Synthetic intermediate for drug discovery [8, 12]

Key Observations

Core Modifications: The target compound’s azetidine-carbonyl group distinguishes it from simpler pyrrolidin-2-one analogs (e.g., and ). In contrast, Parsaclisib () incorporates a pyrazolo-pyrimidinyl substituent, enabling selective kinase inhibition, while the target compound’s pyridin-3-yloxy group may favor interactions with nicotinic or adrenergic receptors .

Substituent Effects: Aromatic Groups: The p-tolyl group in the target compound differs from the o-tolyl in ’s α-adrenoceptor antagonist. Para-substitution often improves metabolic stability compared to ortho-substitution . Halogenated Substituents: Compounds like 4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one () exhibit electron-withdrawing groups, which may enhance reactivity in cross-coupling reactions .

Biological Activity: The α-adrenoceptor antagonist in reduces blood pressure and improves glucose metabolism, while Parsaclisib targets cancer pathways . The target compound’s bioactivity remains speculative but could align with kinase or protease inhibition due to its hybrid structure.

Synthetic Utility :

  • Analogs such as 4-(hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one () are used as intermediates in drug discovery, suggesting the target compound could serve a similar role .

Biological Activity

The compound 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one represents a novel class of pyrrolidinone derivatives that have garnered interest due to their potential biological activities. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound, including its pharmacological profiles, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Pyrrolidin-2-one
  • Substituents :
    • A pyridin-3-yloxy group
    • An azetidine-1-carbonyl moiety
    • A p-tolyl group

This complex structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Pharmacological Profile

Research indicates that derivatives of pyrrolidinone, particularly those with modifications like the one studied here, exhibit a range of biological activities:

  • Adrenoceptor Antagonism :
    • The compound has been investigated for its affinity towards α-adrenoceptors. Non-selective antagonism at these receptors has been linked to metabolic benefits, including the reduction of elevated glucose and triglyceride levels in animal models .
  • Metabolic Effects :
    • In studies involving high-fat diet-induced obesity models, the administration of similar pyrrolidinone derivatives resulted in significant reductions in triglycerides and glucose levels without adversely affecting blood pressure or body weight . This suggests a potential application for managing metabolic disorders without the common side effects associated with other antihypertensive medications.
  • Antimicrobial Activity :
    • Related compounds have demonstrated antibacterial and antifungal properties. The presence of the pyridine and azetidine moieties may enhance the interaction with microbial targets, leading to increased efficacy against pathogenic organisms .

Case Study 1: Metabolic Benefits in Rodent Models

A study explored the effects of a non-selective α-adrenoceptor antagonist derived from pyrrolidinone on metabolic syndrome components in rats. The results showed:

  • Reduction in Plasma Triglycerides : Chronic administration led to a significant decrease in triglyceride levels.
  • Glucose Regulation : The compound effectively lowered hyperglycemia without affecting overall body weight or blood pressure .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related pyrrolidinone derivatives against various pathogens. The findings indicated:

  • Inhibition of Pathogen Growth : Several derivatives exhibited moderate to excellent activity against both bacterial and fungal strains, suggesting a broad spectrum of antimicrobial potential .

Data Tables

Biological Activity Effect Observed Reference
Plasma Triglyceride ReductionSignificant decrease
Glucose Level RegulationEffective lowering
Antimicrobial ActivityModerate to excellent inhibition

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